N-[2-(adamantane-1-carbonylamino)ethyl]adamantane-1-carboxamide N-[2-(adamantane-1-carbonylamino)ethyl]adamantane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 86583-01-9
VCID: VC20531088
InChI: InChI=1S/C24H36N2O2/c27-21(23-9-15-3-16(10-23)5-17(4-15)11-23)25-1-2-26-22(28)24-12-18-6-19(13-24)8-20(7-18)14-24/h15-20H,1-14H2,(H,25,27)(H,26,28)
SMILES:
Molecular Formula: C24H36N2O2
Molecular Weight: 384.6 g/mol

N-[2-(adamantane-1-carbonylamino)ethyl]adamantane-1-carboxamide

CAS No.: 86583-01-9

Cat. No.: VC20531088

Molecular Formula: C24H36N2O2

Molecular Weight: 384.6 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(adamantane-1-carbonylamino)ethyl]adamantane-1-carboxamide - 86583-01-9

Specification

CAS No. 86583-01-9
Molecular Formula C24H36N2O2
Molecular Weight 384.6 g/mol
IUPAC Name N-[2-(adamantane-1-carbonylamino)ethyl]adamantane-1-carboxamide
Standard InChI InChI=1S/C24H36N2O2/c27-21(23-9-15-3-16(10-23)5-17(4-15)11-23)25-1-2-26-22(28)24-12-18-6-19(13-24)8-20(7-18)14-24/h15-20H,1-14H2,(H,25,27)(H,26,28)
Standard InChI Key BIIGZDKFYWJWPV-UHFFFAOYSA-N
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C(=O)NCCNC(=O)C45CC6CC(C4)CC(C6)C5

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features two adamantane groups (tricyclo[3.3.1.1³,⁷]decane) connected via an ethylenediamine linker modified with carbonyl and carboxamide functionalities. The adamantane moieties adopt a rigid cage-like structure, while the linker allows conformational flexibility. The IUPAC name N-[2-(adamantane-1-carbonylamino)ethyl]adamantane-1-carboxamide reflects this arrangement .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC24H36N2O2\text{C}_{24}\text{H}_{36}\text{N}_2\text{O}_2
Molecular Weight384.6 g/mol
CAS Registry Number86583-01-9
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NCCNC(=O)C45CC6CC(C4)CC(C6)C5\text{C1C2CC3CC1CC(C2)(C3)C(=O)NCCNC(=O)C45CC6CC(C4)CC(C6)C5}

Structural and Conformational Analysis

Solid-State Conformation

X-ray crystallography of related adamantane-carbothioamides reveals that substituents on the hydrazine-carbothioamide moiety significantly influence molecular conformation. For instance:

  • Fold vs. Extended Conformations: In compound 1 (2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide), a folded conformation is stabilized by intramolecular N–H···O hydrogen bonding. In contrast, compound 2 (2-(adamantane-1-carbonyl)-N-cyclohexyl analog) adopts an extended conformation due to steric effects from the cyclohexyl group .

Table 2: Comparative Bond Lengths in Adamantane Derivatives (Å)

BondFolded Conformation (Compound 1)Extended Conformation (Compound 2)
C8–N3 (amide)1.3421.315
N3–N2 (hydrazine)1.4011.385
C7–S1 (thiourea)1.6751.668

These differences highlight how substituents modulate electronic and steric environments, affecting intermolecular interactions .

Intermolecular Interactions

Hirshfeld surface analysis of analogous compounds indicates that N–H···S, C–H···O, and H–H contacts dominate crystal packing. For example:

  • N–H···O Interactions: Contribute 10–15% to total Hirshfeld surfaces in adamantane-carbothioamides, with interaction energies up to −25 kJ/mol (QTAIM analysis) .

  • Dispersion Forces: H–H contacts account for ~50% of interactions in adamantane derivatives, reflecting the hydrophobic nature of the cage structure .

Cell LineCompound 1Compound 2Doxorubicin
HeLa (cervical)8.29.70.45
MCF-7 (breast)7.910.30.38
HCT-116 (colon)15.418.10.52

The rigidity of adamantane may enhance cellular uptake or interfere with lipid bilayer dynamics, though exact mechanisms remain unclear .

Computational Insights

Density functional theory (DFT) studies on similar compounds reveal:

  • Electrostatic Potential Maps: Adamantane cages exhibit electron-deficient regions, favoring interactions with nucleophilic enzyme residues .

  • Binding Affinities: Molecular dynamics simulations suggest that bis-adamantane derivatives bind urease with ΔG values of −32 to −28 kJ/mol, driven by van der Waals forces .

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